molecular formula C14H10N2O2S B12567676 N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide CAS No. 329361-20-8

N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide

Cat. No.: B12567676
CAS No.: 329361-20-8
M. Wt: 270.31 g/mol
InChI Key: PTCPMYLDOIWJKJ-UHFFFAOYSA-N
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Description

N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide is a complex organic compound that features a dibenzothiophene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide typically involves the following steps:

    Formation of Dibenzothiophene Core: The dibenzothiophene core can be synthesized through a series of cyclization reactions starting from biphenyl derivatives.

    Introduction of Acetamide Group: The acetamide group is introduced via an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

    Hydroxyimino Functionalization: The hydroxyimino group is introduced through an oximation reaction, where a ketone or aldehyde reacts with hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the dibenzothiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or catalysis.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted dibenzothiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide involves its interaction with molecular targets through various pathways:

    Electronic Effects: The dibenzothiophene core can participate in electron transfer processes.

    Hydroxyimino Group: This functional group can form hydrogen bonds and interact with biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

Properties

CAS No.

329361-20-8

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

N-dibenzothiophen-1-yl-2-hydroxyiminoacetamide

InChI

InChI=1S/C14H10N2O2S/c17-13(8-15-18)16-10-5-3-7-12-14(10)9-4-1-2-6-11(9)19-12/h1-8,18H,(H,16,17)

InChI Key

PTCPMYLDOIWJKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=C3S2)NC(=O)C=NO

Origin of Product

United States

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